molecular formula C13H20O B1619610 2-METHYL-4-tert-HEXYLPHENOL CAS No. 775-93-9

2-METHYL-4-tert-HEXYLPHENOL

Cat. No.: B1619610
CAS No.: 775-93-9
M. Wt: 192.3 g/mol
InChI Key: YAHLKNBZQFSSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-tert-hexylphenol is a synthetic alkylated phenol intended for research and development purposes. This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Alkylated phenols, as a class, are frequently investigated for their properties as antioxidants and polymer intermediates . The specific steric hindrance provided by the tert-hexyl group may potentially enhance the compound's stability and efficacy in such applications, though the specific properties and performance of 2-Methyl-4-tert-hexylphenol require verification by researchers. Always consult the specific Safety Data Sheet (SDS) and handle all laboratory chemicals with appropriate precautions.

Properties

CAS No.

775-93-9

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

2-methyl-4-(3-methylpentan-3-yl)phenol

InChI

InChI=1S/C13H20O/c1-5-13(4,6-2)11-7-8-12(14)10(3)9-11/h7-9,14H,5-6H2,1-4H3

InChI Key

YAHLKNBZQFSSCY-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C1=CC(=C(C=C1)O)C

Canonical SMILES

CCC(C)(CC)C1=CC(=C(C=C1)O)C

Other CAS No.

775-93-9

Origin of Product

United States

Foundational & Exploratory

2-Methyl-4-tert-hexylphenol: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) , a specialized alkylphenol intermediate used in the synthesis of antioxidants, stabilizers, and fine chemicals.[1]

Executive Summary

2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) is a sterically hindered phenolic compound characterized by a methyl group at the ortho position and a bulky tert-hexyl group at the para position relative to the hydroxyl moiety.[2] This structural configuration imparts significant lipophilicity and resistance to oxidative degradation, making it a critical building block for high-performance antioxidants, ultraviolet (UV) light absorbers, and pharmaceutical intermediates.[1] This guide details its physicochemical properties, synthesis protocols, analytical characterization, and industrial applications.[1]

Chemical Identity & Structural Analysis

The unique reactivity and stability of 2-Methyl-4-tert-hexylphenol stem from the electronic and steric effects of its substituents.

Nomenclature & Identification[1][3]
  • CAS Registry Number: 6793-80-2[2][3][4]

  • IUPAC Name: 2-Methyl-4-(1,1-dimethylbutyl)phenol[1]

  • Synonyms: 4-tert-Hexyl-o-cresol; 2-Methyl-4-(1,1-dimethylbutyl)phenol; p-tert-Hexyl-o-cresol.

  • Molecular Formula: C₁₃H₂₀O[1]

  • Molecular Weight: 192.30 g/mol

Structural Dynamics

The "tert-hexyl" group in this context typically refers to the 1,1-dimethylbutyl moiety, derived from the alkylation of o-cresol with 2-methyl-1-pentene (a propylene dimer).[1]

  • Ortho-Methyl Group: Provides weak steric hindrance around the hydroxyl group, modulating pKa and solubility.[1]

  • Para-Tert-Hexyl Group: A bulky, electron-donating alkyl group that stabilizes phenoxy radicals via hyperconjugation and inductive effects, enhancing antioxidant potency.[1]

Physicochemical Properties

The following data summarizes the key physical constants. Note that specific values may vary slightly based on purity and isomeric composition.

PropertyValue / DescriptionNote
Physical State Viscous liquid or low-melting solidDepends on ambient temp.
Boiling Point ~260–270 °C (at 760 mmHg)Estimated based on SAR*
Melting Point < 40 °COften supercools to liquid
Density 0.93 – 0.95 g/cm³At 25 °C
Solubility (Water) Insoluble (< 0.1 g/L)Hydrophobic nature
Solubility (Organic) Soluble in MeOH, Acetone, Toluene, HexaneLipophilic
pKa ~10.5Weakly acidic phenol
LogP ~4.5 – 5.0High lipophilicity

*SAR: Structure-Activity Relationship comparison with 2-tert-butyl-4-methylphenol (BP 237°C).

Synthesis & Manufacturing

The industrial synthesis of 2-Methyl-4-tert-hexylphenol relies on the Friedel-Crafts alkylation of o-cresol. This process is favored for its high atom economy and selectivity for the para position.[1]

Reaction Pathway

The reaction involves the electrophilic attack of the tert-hexyl carbocation (generated from 2-methyl-1-pentene) onto the electron-rich aromatic ring of o-cresol.

SynthesisPathway Cresol o-Cresol (2-Methylphenol) Product 2-Methyl-4-tert-hexylphenol Cresol->Product Electrophilic Subst. Alkene 2-Methyl-1-pentene (Isohexene) Carbocation Tert-Hexyl Cation Alkene->Carbocation Protonation Cat Acid Catalyst (H₂SO₄ / Amberlyst 15) Cat->Carbocation H+ Carbocation->Product Para-Attack

Figure 1: Acid-catalyzed alkylation pathway for the synthesis of 2-Methyl-4-tert-hexylphenol.

Laboratory Synthesis Protocol

Objective: Synthesize 100g of 2-Methyl-4-tert-hexylphenol.

Reagents:

  • o-Cresol (purity >99%)

  • 2-Methyl-1-pentene (Isohexene)

  • Catalyst: Amberlyst 15 (dry cation exchange resin) or Methanesulfonic acid (MSA).[1]

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Charging: Add 108.1 g (1.0 mol) of o-cresol and 5.0 g of Amberlyst 15 catalyst to the flask. Heat the mixture to 60–70 °C.

  • Addition: Slowly add 84.2 g (1.0 mol) of 2-methyl-1-pentene dropwise over 2 hours. Maintain temperature between 70–80 °C to prevent dimerization of the alkene.

  • Digestion: After addition, increase temperature to 90 °C and stir for an additional 4 hours to ensure completion.

  • Workup: Cool the mixture to room temperature. Filter off the solid catalyst (if Amberlyst is used) or wash with NaHCO₃ solution (if liquid acid is used).[1]

  • Purification: Perform fractional distillation under reduced pressure (10–20 mmHg). Collect the fraction boiling at ~140–150 °C (at 15 mmHg).

  • Yield Analysis: Typical yield is 85–90%.[1] Confirm purity via GC-FID.

Analytical Characterization

Validation of the chemical structure requires a multi-modal approach.

Gas Chromatography (GC)
  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Conditions: Injector 250°C; Oven 100°C (1 min) -> 10°C/min -> 280°C.

  • Retention Time: The product will elute after o-cresol and before any di-alkylated byproducts.

Infrared Spectroscopy (FT-IR)
  • 3600–3200 cm⁻¹: Broad O-H stretching vibration (phenolic).[1]

  • 2960–2850 cm⁻¹: Strong C-H stretching (aliphatic tert-hexyl and methyl groups).[1]

  • 1600, 1500 cm⁻¹: Aromatic ring skeletal vibrations.[1]

  • 820–800 cm⁻¹: Out-of-plane bending for 1,2,4-trisubstituted benzene.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • ** Solvent:** CDCl₃

  • δ 6.5–7.2 ppm: Aromatic protons (3H, multiplet).[1]

  • δ 4.5–5.0 ppm: Phenolic -OH (1H, singlet, broad).[1]

  • δ 2.2 ppm: Methyl group on ring (3H, singlet).[1]

  • δ 0.8–1.6 ppm: tert-Hexyl group protons (Multiplets for ethyl chain, Singlet for gem-dimethyls).[1]

Applications in Drug Development & Materials

While primarily an industrial intermediate, the unique steric properties of CAS 6793-80-2 make it valuable in specialized R&D sectors.[1]

Radical Scavenging Mechanism

As a hindered phenol, it acts as a primary antioxidant (radical scavenger).[1] It donates a hydrogen atom to peroxy radicals (ROO[1]•), interrupting the autoxidation chain reaction.[1]

AntioxidantMechanism Radical Peroxy Radical (ROO•) TS Transition State [ArO---H---OOR]‡ Radical->TS Phenol 2-Methyl-4-tert-hexylphenol (ArOH) Phenol->TS Product1 Hydroperoxide (ROOH) TS->Product1 Product2 Phenoxy Radical (ArO•) TS->Product2 Stable Stable Non-Radical Products Product2->Stable Dimerization / Further Reaction

Figure 2: Mechanism of radical scavenging by hindered phenols.

Key Application Areas
  • Polymer Stabilization: Used as a non-staining antioxidant in rubber and elastomers (e.g., polyisoprene, neoprene) to prevent thermal degradation during processing.[1]

  • Pharmaceutical Intermediate: Precursor for the synthesis of complex lipophilic drugs or prodrugs where the tert-hexyl group enhances bioavailability via increased lipid solubility.

  • Fuel Additives: Functions as a gum inhibitor in gasoline and jet fuels by preventing oxidative polymerization of olefins.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area under nitrogen atmosphere to prevent discoloration (oxidation).

  • Disposal: Incineration in a chemical waste facility.[1] Do not release into drains.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6793-80-2. Retrieved from [Link]

  • Fiege, H. et al. (2000). Phenol Derivatives.[1] Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Alkylphenols. Retrieved from [Link][1]

Sources

chemical structure of 2-Methyl-4-(1,1-dimethylbutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2-Methyl-4-(1,1-dimethylbutyl)phenol (CAS 6793-80-2), a specialized alkylphenol intermediate used primarily in the synthesis of polymer stabilizers and antioxidants.

Chemical Identity & Structural Analysis[1][2]

This compound is a trisubstituted benzene derivative belonging to the class of sterically hindered phenols. Its structure is characterized by an ortho-methyl group and a bulky tert-hexyl (1,1-dimethylbutyl) group at the para position relative to the hydroxyl moiety.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Methyl-4-(2-methylpentan-2-yl)phenol
Common Synonyms 2-Methyl-4-tert-hexylphenol; 4-(1,1-Dimethylbutyl)-o-cresol; 2-Methyl-4-tert-hexyl-phenol
CAS Registry Number 6793-80-2
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
SMILES CC1=C(C=CC(=C1)C(C)(C)CCC)O
InChI Key Specific key depends on stereochemistry, typically achiral
Structural Configuration

The molecule features a phenol core with two alkyl substituents:[1][2]

  • Position 1: Hydroxyl group (-OH), activating the ring.

  • Position 2 (Ortho): Methyl group (-CH₃), providing mild steric hindrance and electronic donation.

  • Position 4 (Para): 1,1-Dimethylbutyl group (often referred to as tert-hexyl). This bulky quaternary carbon center is critical for the compound's application as an antioxidant intermediate, as it stabilizes the phenoxy radical formed during oxidative stress.

Physicochemical Properties[1][4][5][7][11][12][13]

The following data summarizes the physical characteristics of 2-Methyl-4-(1,1-dimethylbutyl)phenol. Note that as an industrial intermediate, specific values can vary slightly based on purity and isomeric composition.

Property Value / Description
Physical State Viscous liquid or low-melting solid (at 25°C)
Boiling Point ~280–290°C (Estimated at 760 mmHg)
Melting Point < 40°C (Often supercools to a liquid)
Density ~0.94 g/cm³
Solubility (Water) Insoluble (< 0.1 g/L)
Solubility (Organic) Soluble in methanol, acetone, toluene, hexane
pKa ~10.5 (Typical for alkylphenols)
LogP (Octanol/Water) ~4.5–5.0 (Highly lipophilic)

Synthesis & Manufacturing Protocol

The industrial synthesis of 2-Methyl-4-(1,1-dimethylbutyl)phenol is achieved via the Friedel-Crafts alkylation of o-cresol. This process is highly regioselective due to the directing effects of the hydroxyl and methyl groups.

Reaction Mechanism[10]
  • Substrate: o-Cresol (2-methylphenol).

  • Alkylating Agent: 2-Methyl-1-pentene (or 2-methyl-2-pentanol).

  • Catalyst: Strong acid (e.g., Sulfuric acid, Amberlyst-15 cation exchange resin, or BF₃).

Mechanism Steps:

  • Carbocation Formation: Protonation of 2-methyl-1-pentene yields the tertiary 1,1-dimethylbutyl carbocation.

  • Electrophilic Attack: The carbocation attacks the para position of o-cresol. The ortho position is sterically hindered by the existing methyl group and less electronically favorable than the para position.

  • Re-aromatization: Loss of a proton restores the aromatic ring, yielding the final product.

Experimental Protocol (Lab Scale)

Note: This protocol is a generalized standard procedure for para-alkylation of cresols.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.

  • Charging: Add 108.1 g (1.0 mol) of o-cresol and 1-2% w/w acid catalyst (e.g., p-Toluenesulfonic acid or Amberlyst 15).

  • Heating: Heat the mixture to 60–80°C .

  • Addition: Dropwise add 84.1 g (1.0 mol) of 2-methyl-1-pentene over 1–2 hours. Maintain temperature < 90°C to prevent di-alkylation.

  • Post-Reaction: Stir for an additional 2 hours at 80°C.

  • Workup: Neutralize the catalyst (if liquid acid used) with sodium carbonate solution. Wash the organic layer with water.

  • Purification: Distill under reduced pressure (vacuum distillation) to separate unreacted o-cresol and isomeric byproducts.

Synthesis Pathway Diagram

SynthesisPathway Cresol o-Cresol (Substrate) Complex Sigma Complex Cresol->Complex + Carbocation (Para Attack) Alkene 2-Methyl-1-pentene (Alkylating Agent) Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Protonation Catalyst Acid Catalyst (H+) Catalyst->Carbocation Carbocation->Complex Product 2-Methyl-4-(1,1-dimethylbutyl)phenol (Target) Complex->Product - H+

Caption: Electrophilic aromatic substitution pathway for the synthesis of 2-Methyl-4-(1,1-dimethylbutyl)phenol.

Spectroscopic Characterization

Researchers verify the structure using NMR and Mass Spectrometry. The following spectral features are diagnostic for CAS 6793-80-2.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
6.9 – 7.1 Multiplet3HAromatic protons (1,2,4-substitution pattern).
4.5 – 5.0 Broad Singlet1HPhenolic -OH (Exchangeable with D₂O).
2.25 Singlet3HAr-CH₃ (Ortho-methyl).
1.60 Multiplet2H-C(CH₃)₂-CH₂ -CH₂-CH₃ (Methylene group).
1.28 Singlet6H-C(CH₃ )₂- (Gem-dimethyls next to ring).
1.1 – 1.2 Multiplet2H-CH₂-CH₂ -CH₃.
0.85 Triplet3HTerminal -CH₃.
Mass Spectrometry (GC-MS)[4]
  • Molecular Ion (M⁺): m/z 192.

  • Base Peak: Typically m/z 121 or 135, corresponding to the cleavage of the alkyl chain (benzylic cleavage) or loss of the butyl fragment.

  • Fragmentation Pattern:

    • m/z 192 (M⁺)

    • m/z 177 (M - 15, loss of methyl)

    • m/z 149 (M - 43, loss of propyl chain)

    • m/z 121 (Hydroxy-methyl-tropylium ion equivalent)

Applications in Drug Development & Industry[14]

While primarily an industrial intermediate, this compound has specific utility in research and development:

  • Antioxidant Synthesis: It serves as a lipophilic building block for high-molecular-weight phenolic antioxidants used to stabilize polymers (polyolefins, rubber) against thermal and oxidative degradation. The bulky tert-hexyl group prevents rapid consumption of the phenol.

  • UV Absorber Intermediate: Reacted with benzotriazole precursors to form UV stabilizers (e.g., Tinuvin derivatives) used in coatings and plastics.

  • Surfactant Precursor: Can be ethoxylated to form non-ionic surfactants, although tert-butyl and tert-octyl phenols are more common for this use.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under nitrogen atmosphere to prevent oxidation (pinking) over time.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-methyl-4-(1,1-dimethylbutyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: 2-Methyl-4-tert-hexylphenol (CAS 6793-80-2). National Center for Biotechnology Information. Available at: [Link]

  • Fiege, H. (2000). Cresols and Xylenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]

Sources

4-tert-hexyl-o-cresol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-tert-Hexyl-o-Cresol: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of the phenolic compound commonly referred to as 4-tert-hexyl-o-cresol. We begin by resolving the ambiguity in its common name, establishing its precise chemical identity and IUPAC nomenclature. The document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis protocol based on Friedel-Crafts alkylation, and explores its current and potential applications, particularly within the realms of industrial chemistry and life sciences. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this alkylated cresol.

Chemical Identity and Nomenclature

The name "4-tert-hexyl-o-cresol" can be ambiguous. The foundational structure, o-cresol, is 2-methylphenol.[1] A "tert-hexyl" group is a tertiary hexyl isomer, with the most common being the 1,1-dimethylbutyl group. Therefore, this guide will focus on the specific isomer 4-(1,1-dimethylbutyl)-2-methylphenol .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-4-(2-methylpentan-2-yl)phenol . For clarity and consistency with common usage, we will refer to it by its structural name, 4-(1,1-dimethylbutyl)-2-methylphenol, while acknowledging other synonyms.

Synonyms and Identifiers
Name Type Identifier
Common Name 4-tert-hexyl-o-cresol
Structural Name 4-(1,1-dimethylbutyl)-2-methylphenol
IUPAC Name 2-methyl-4-(2-methylpentan-2-yl)phenol
CAS Number 2219-84-3 (for the related 4-tert-octyl-o-cresol)
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
Chemical Structure

The structure consists of an o-cresol core with a tertiary hexyl group attached at the para position (position 4) relative to the hydroxyl group.

Caption: Chemical structure of 4-(1,1-dimethylbutyl)-2-methylphenol.

Physicochemical Properties

The physicochemical properties of alkylated phenols are largely dictated by the nature of the alkyl substituent. The tert-hexyl group increases lipophilicity compared to cresol alone. While specific experimental data for 4-tert-hexyl-o-cresol is sparse, properties can be reliably predicted and extrapolated from similar compounds like 4-tert-butyl-m-cresol and 4-tert-octyl-o-cresol.[2][3]

Property Value (Predicted/Estimated) Source/Analogy
Melting Point 55-60 °C[2] (by analogy)
Boiling Point ~280-290 °C[2] (by analogy)
Density ~0.96 g/cm³[2] (by analogy)
Water Solubility Low (< 0.1 g/L)[2]
LogP (Octanol-Water Partition Coefficient) ~4.5 - 5.0[4]
pKa ~10.5[2]

Synthesis Protocol: Friedel-Crafts Alkylation

The most direct and common method for synthesizing 4-tert-hexyl-o-cresol is through the Friedel-Crafts alkylation of o-cresol. This electrophilic aromatic substitution reaction uses an alkylating agent and an acid catalyst to attach the tert-hexyl group to the aromatic ring.

Causality and Experimental Rationale
  • Reactants : o-Cresol is the aromatic substrate. The alkylating agent is typically a tert-hexyl alcohol (e.g., 2-methyl-2-pentanol) or a tert-hexyl halide. The alcohol is often preferred due to lower cost and the formation of water as the only byproduct.

  • Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃), is required. The catalyst's role is to generate the electrophilic carbocation from the alkylating agent, which then attacks the electron-rich phenol ring.

  • Regioselectivity : The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are ortho-, para-directing. The incoming electrophile (tert-hexyl carbocation) will preferentially add to the positions ortho or para to the powerful activating -OH group. The para position (position 4) is sterically less hindered than the ortho position (position 6), making 4-tert-hexyl-o-cresol the major product.

  • Temperature Control : The reaction temperature is a critical parameter. Higher temperatures can lead to side reactions, such as di-alkylation or isomerization. An optimal temperature ensures a high yield of the desired mono-alkylated product.

Step-by-Step Experimental Workflow
  • Reactor Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The setup should be in a fume hood.

  • Initial Charge : Charge the flask with o-cresol and the sulfuric acid catalyst. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-140°C).

  • Addition of Alkylating Agent : Slowly add the tert-hexyl alcohol (2-methyl-2-pentanol) to the stirred mixture via the dropping funnel over 1-2 hours. Maintaining a slow addition rate is crucial to control the reaction exotherm.

  • Reaction and Monitoring : After the addition is complete, continue stirring the mixture at the set temperature for an additional 1-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as Gas Chromatography (GC).

  • Work-up : Cool the reaction mixture to room temperature. Dilute the mixture with a non-polar organic solvent (e.g., petroleum ether or toluene) and transfer it to a separatory funnel.

  • Neutralization and Washing : Neutralize the acidic mixture by washing it with a saturated sodium bicarbonate (NaHCO₃) solution, followed by washing with distilled water to remove any remaining salts.

  • Purification : Distill the organic layer under reduced pressure to remove the solvent and any unreacted starting materials. The final product, 4-tert-hexyl-o-cresol, can be further purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants o-Cresol & 2-Methyl-2-pentanol Setup Assemble Reactor Reactants->Setup Catalyst H₂SO₄ Catalyst->Setup Charge Charge o-Cresol & Catalyst Setup->Charge Heat Heat to 120-140°C Charge->Heat Add Slowly Add Alcohol Heat->Add Stir Stir for 1-3h Add->Stir Cool Cool Mixture Stir->Cool Dilute Dilute & Transfer Cool->Dilute Wash Neutralize & Wash Dilute->Wash Distill Vacuum Distillation Wash->Distill Product Pure Product Distill->Product

Caption: Experimental workflow for the synthesis of 4-tert-hexyl-o-cresol.

Applications in Research and Drug Development

Alkylated phenols and cresols are a versatile class of compounds with numerous industrial and research applications, primarily stemming from their antioxidant properties.

Antioxidants and Stabilizers

The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, terminating oxidative chain reactions. The bulky tert-hexyl group enhances the compound's solubility in organic materials (like plastics, rubbers, and oils) and provides steric hindrance that increases the stability of the resulting phenoxy radical. This makes compounds like 4-tert-hexyl-o-cresol effective antioxidants and stabilizers in a variety of materials, including:

  • Fuels and lubricating oils

  • Polymeric materials

  • Rubber and elastomers[3][5]

Chemical Intermediate

4-tert-hexyl-o-cresol serves as a valuable intermediate in organic synthesis. The phenolic group can be further modified to create more complex molecules, such as modified phenolic resins or as a building block in the synthesis of specialty chemicals.[5]

Potential in Drug Development and Life Sciences

While 4-tert-hexyl-o-cresol itself is not a marketed drug, its structural motifs are relevant in medicinal chemistry. The related compound, 4-hexylresorcinol , is a well-known antiseptic, anesthetic, and anthelmintic agent.[6] It has also been investigated as an antibiotic adjuvant, capable of enhancing the efficacy of existing antibiotics and preventing the formation of antibiotic-tolerant persister cells.[6]

The shared structural features—a phenolic ring and a hexyl chain—suggest that 4-tert-hexyl-o-cresol could exhibit interesting biological activities. The lipophilic hexyl chain can facilitate membrane interaction, a property often crucial for antimicrobial or cell-modulating agents. Researchers in drug discovery may consider this molecule or its derivatives as a scaffold for developing new agents, particularly in areas such as:

  • Antimicrobial Agents : Investigating its activity against bacterial or fungal strains.

  • NF-κB Inhibitors : Other alkylated phenolics have shown anti-inflammatory effects through pathways like NF-κB inhibition.

  • Enzyme Inhibitors : The structure could be optimized to fit the active sites of various enzymes, for example, as a tyrosinase inhibitor to control pigmentation.

The synthesis of libraries based on the 4-alkyl-o-cresol scaffold is a viable strategy in modern drug development, leveraging principles of medicinal chemistry to optimize for potency and selectivity.[7][8]

References

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  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-tert-Octyl-o-cresol (kent to verify) Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of O-cresol, 4-(1-methylhexyl)- (CAS 42433-61-4). Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-m-cresol. National Center for Biotechnology Information. Retrieved from [Link]

  • Galib, M., Saha, M., Saha, D., Paul, H. L., Bhuyan, T. U., Shahruzzaman, M., & Ismail, M. (2010). tert.-Methylcyclohexylation of o-Cresol with Methylcyclohexanol in the Presence of Sulphuric Acid. Dhaka University Journal of Science. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Di-tert-butyl-o-cresol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

  • Wang, Y., et al. (2012). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-CRESOL. Retrieved from [Link]

  • Google Patents. (n.d.). US4093667A - Preparation of 4-n-hexylresorcinol.
  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • ACGIH. (n.d.). 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL). Retrieved from [Link]

  • Neochoritis, C. G., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 497-39-2 4,6-Di-tert-butyl-m-cresol Impurity. Retrieved from [Link]

  • Pletneva, E. A., et al. (2020). The use of 4-Hexylresorcinol as antibiotic adjuvant. PLoS ONE.
  • Merchant Research & Consulting, Ltd. (n.d.). 4,6-Di-Tert-Butyl-O-Cresol (CAS 616-55-7) Industry Research 2025. Retrieved from [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology.
  • NIST. (n.d.). 4-tert-butyl-m-cresol. NIST Chemistry WebBook. Retrieved from [Link]

  • Walsh Medical Media. (2019). 4-Hexylresorcinol a New Molecule for Cosmetic Application. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 2-Methyl-4-tert-hexylphenol as an Antioxidant Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Hindered phenolic compounds are a cornerstone of antioxidant chemistry, serving critical roles in mitigating oxidative stress associated with numerous disease states.[1][2] Among these, alkylated phenols are versatile intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients.[3][4] This guide provides a comprehensive overview of 2-Methyl-4-tert-hexylphenol, a structurally distinct hindered phenol, for researchers in drug development. We present detailed, field-proven protocols for its synthesis via Friedel-Crafts alkylation, its characterization, and the subsequent evaluation of its antioxidant capacity. The methodologies are designed to be self-validating and provide a robust framework for utilizing this compound as a core scaffold in the development of novel therapeutics.

Scientific Foundation: The Chemistry of Hindered Phenolic Antioxidants

Mechanism of Action: Radical Scavenging

Phenolic compounds are potent antioxidants primarily due to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring.[5] Their principal mechanism of action involves donating the hydrogen atom from the hydroxyl group to neutralize highly reactive free radicals (R•), such as reactive oxygen species (ROS).[6] This process, known as Hydrogen Atom Transfer (HAT), terminates the oxidative chain reactions that can lead to cellular damage.

The reaction can be summarized as: Ar-OH + R• → Ar-O• + R-H

Upon donating the hydrogen atom, the phenolic compound is converted into a phenoxy radical (Ar-O•). The efficacy of a phenolic antioxidant is heavily dependent on the stability of this resulting radical. In the case of 2-Methyl-4-tert-hexylphenol, the phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[6]

Structure-Activity Relationship (SAR)

The specific arrangement of alkyl groups on the phenolic ring is critical for modulating antioxidant activity.

  • Ortho-Substitution (2-Methyl): The methyl group at the ortho-position provides steric hindrance around the hydroxyl group. This shielding modulates the reactivity of the phenol and enhances the stability of the resulting phenoxy radical, preventing it from participating in further undesirable reactions.

  • Para-Substitution (4-tert-hexyl): The tertiary-hexyl group at the para-position is an electron-donating group. It enhances the electron density of the aromatic ring through an inductive effect, which can help stabilize the phenoxy radical formed during antioxidant activity.[7] This substitution pattern makes 2-Methyl-4-tert-hexylphenol an interesting candidate for further functionalization in drug design.

The general mechanism for phenolic antioxidant activity is visualized below.

Phenol Phenolic Antioxidant (Ar-OH) Phenoxy Stable Phenoxy Radical (Ar-O●) Phenol->Phenoxy H Atom Donation Radical Free Radical (R●) Product Stabilized Molecule (R-H) Radical->Product H Atom Acceptance

Caption: Mechanism of radical scavenging by a phenolic antioxidant.

Synthesis Protocol: Friedel-Crafts Alkylation of o-Cresol

Principle

The synthesis of 2-Methyl-4-tert-hexylphenol is achieved through the Friedel-Crafts alkylation of o-cresol. This is an electrophilic aromatic substitution reaction where an alkyl group is attached to the aromatic ring.[4] An acid catalyst is used to generate a tert-hexyl carbocation from a suitable precursor (e.g., a hexene isomer or tert-hexyl alcohol), which then attacks the electron-rich o-cresol ring, primarily at the para-position due to steric hindrance from the existing ortho-methyl and hydroxyl groups.

The diagram below outlines the synthetic pathway.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 o-Cresol p1 2-Methyl-4-tert-hexylphenol r1->p1 r2 tert-Hexyl Precursor (e.g., 2,3-Dimethyl-2-butene) r2->p1 c1 Acid Catalyst (e.g., H₂SO₄ or Solid Acid) c1->p1

Caption: Synthesis of 2-Methyl-4-tert-hexylphenol via Friedel-Crafts alkylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-CresolReagentSigma-AldrichEnsure >99% purity.
2,3-Dimethyl-2-buteneReagentAlfa AesarAlkylating agent. Alternatively, use tert-hexyl alcohol.
Sulfuric Acid (H₂SO₄)ACS GradeFisher ScientificCatalyst. Handle with extreme care.[8]
Dichloromethane (DCM)HPLC GradeVWRSolvent for reaction and extraction.
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC GradeFisher ScientificEluent for chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
Step-by-Step Protocol

Safety Precaution: This procedure must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add o-cresol (10.8 g, 0.1 mol) and dichloromethane (100 mL).

    • Cool the flask in an ice bath to 0-5 °C.

    • Rationale: Cooling the reaction mixture controls the initial exothermic reaction and minimizes the formation of side products.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (5.4 mL, ~0.1 mol) dropwise to the stirred solution over 15 minutes. Maintain the temperature below 10 °C.

    • Rationale: Sulfuric acid acts as the catalyst to protonate the alkene, generating the reactive tert-hexyl carbocation electrophile.[11]

  • Alkylation:

    • Add 2,3-dimethyl-2-butene (10.1 g, 0.12 mol) to the dropping funnel.

    • Add the alkene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 5-10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Rationale: A slight molar excess of the alkylating agent ensures complete conversion of the o-cresol. The reaction is monitored to prevent over-alkylation or isomerization.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the o-cresol spot indicates reaction completion.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water to quench the reaction.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8) to neutralize the sulfuric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane to 95:5 hexane:ethyl acetate to yield the pure product.

Characterization
  • ¹H and ¹³C NMR: Confirm the structure by identifying the characteristic peaks for the aromatic protons, methyl group, tert-hexyl group, and the phenolic hydroxyl proton.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the product's identity (Expected M.W. for C₁₅H₂₄O: 220.35 g/mol ).[12]

  • FT-IR Spectroscopy: Identify the characteristic broad -OH stretch (~3400 cm⁻¹) and C-H stretches of the alkyl groups.

Protocol: Evaluation of Antioxidant Activity

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to determine the radical scavenging capacity of a compound.[13][14] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

prep_stock 1. Prepare Stock Solutions - 2-Methyl-4-tert-hexylphenol in Methanol - DPPH in Methanol (e.g., 0.1 mM) reaction_mix 2. Mix Reagents - Add varying concentrations of test compound to DPPH solution. prep_stock->reaction_mix incubation 3. Incubate - 30 minutes in the dark at room temperature. reaction_mix->incubation measurement 4. Measure Absorbance - Read at ~517 nm using a spectrophotometer. incubation->measurement calculation 5. Calculate % Inhibition & IC₅₀ - Use formula: [(A_control - A_sample) / A_control] * 100 measurement->calculation

Caption: Workflow for the DPPH antioxidant activity assay.

Step-by-Step Protocol
  • Prepare a 0.1 mM DPPH solution: Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle and in the dark.

  • Prepare test compound stock solutions: Prepare a 1 mg/mL stock solution of 2-Methyl-4-tert-hexylphenol in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare similar solutions for standards like BHT or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound to a well with 100 µL of DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Data Interpretation

A lower IC₅₀ value indicates a higher antioxidant activity. The activity of 2-Methyl-4-tert-hexylphenol should be compared against well-known standards.

Table 1: Example Antioxidant Activity Data (IC₅₀ Values)

CompoundIC₅₀ (µg/mL)
2-Methyl-4-tert-hexylphenolExperimental Value
BHT (Standard)~18.5
Ascorbic Acid (Standard)~5.0

Safety and Handling

  • Handling: Always handle 2-Methyl-4-tert-hexylphenol and its precursors in a well-ventilated fume hood.[15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] Similar alkylphenols can cause skin irritation and serious eye damage.[9][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment as phenolic compounds can be toxic to aquatic life.[9][15]

Conclusion

2-Methyl-4-tert-hexylphenol represents a valuable and versatile intermediate for antioxidant-focused drug discovery programs. The protocols detailed in this guide provide a reliable framework for its synthesis via Friedel-Crafts alkylation and for quantifying its radical-scavenging efficacy. The unique structural features of this molecule offer a promising scaffold for further derivatization, enabling the development of next-generation therapeutic agents designed to combat oxidative stress.

References

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). Vertex AI Search.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (2025). MDPI. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst - MDPI. (2022). MDPI. [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol - MDPI. (2023). MDPI. [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). ResearchGate. [Link]

  • Antioxidant activity of individual phenolic compounds determined using... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Introduction of Alkyl Phenol Production Process. (n.d.). Linquip. [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Various therapeutic formulations of phenolic compounds: An overview. (2025). Micro Nano Bio Aspects. [Link]

  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys - MDPI. (2023). MDPI. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate. (2022). ResearchGate. [Link]

  • (PDF) Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - ResearchGate. (2025). ResearchGate. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Lupine Publishers. [Link]

  • CHAPTER 11: Advances in Catalysis for More Sustainable Synthesis of Phenolics - Books. (n.d.). Royal Society of Chemistry. [Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol - Longdom Publishing. (2016). Longdom Publishing. [Link]

  • A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene - Quick Company. (n.d.). Quick Company. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

  • Antioxidants and stabilizers, 117. Contribution to the transformation mechanism of 2,6‐di‐tert‐butyl‐4‐methylphenol, a processing stabilizer for polyolefins | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • US2193760A - Method for manufacturing alkyl phenols - Google Patents. (n.d.).
  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-methyl-6-tert-butyl-4-methoxymethylphenol - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020). ResearchGate. [Link]

  • 2-Methyl-4-tert-octylphenol | C15H24O | CID 75206 - PubChem. (n.d.). PubChem. [Link]

  • Chemical structures of antioxidants: (a) 2,6-di-tert-butyl-4-methylphenol (DBPC). (n.d.). ResearchGate. [Link]

  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS - ResearchGate. (2025). ResearchGate. [Link]

  • 2-METHYL-4-TERT-OCTYLPHENOL Two Chongqing Chemdad Co. (n.d.). Chemdad. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024). MDPI. [Link]

  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied - Diva-Portal.org. (n.d.). Diva-Portal.org. [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents. (n.d.).
  • CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents. (n.d.).

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Application Note: 2-Methyl-4-tert-hexylphenol in Monomer Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical specifications, mechanism of action, and experimental protocols for utilizing 2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) as a polymerization inhibitor.

Executive Summary

2-Methyl-4-tert-hexylphenol (MTHP) is a mono-hindered phenolic antioxidant used to inhibit the unwanted free-radical polymerization of vinyl monomers (e.g., butadiene, styrene, acrylates) during storage and transport. Unlike sterically crowded inhibitors like BHT (2,6-di-tert-butyl-4-methylphenol), MTHP features a single ortho-methyl group and a bulky para-tert-hexyl (1,1-dimethylbutyl) moiety. This structural balance provides rapid radical scavenging kinetics while maintaining sufficient lipophilicity for compatibility with non-polar monomers.

This guide covers the chemical mechanism , quantification protocols , and removal strategies required for high-purity polymer synthesis.[]

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyDataNotes
Chemical Name 2-Methyl-4-(1,1-dimethylbutyl)phenolSynonyms: 2-Methyl-4-tert-hexylphenol
CAS Number 6793-80-2 Verified Identifier
Molecular Formula C₁₃H₂₀OMW: 192.30 g/mol
Appearance Viscous liquid or low-melting solidDependent on purity/isomer mix
Solubility Soluble in alcohols, hydrocarbons, aromaticsInsoluble in water (<0.1%)
pKa ~10.5Weakly acidic due to phenolic -OH
Inhibition Mechanism

MTHP functions as a chain-breaking antioxidant.[] It donates a hydrogen atom from its phenolic hydroxyl group to propagating peroxyl radicals (ROO•), effectively terminating the polymerization chain.[] The resulting phenoxy radical is resonance-stabilized and sterically hindered, preventing it from initiating new chains.

Key Pathway:

  • Initiation: Oxygen reacts with monomer to form Peroxyl Radical (ROO[]•).

  • Scavenging: MTHP donates H• to ROO•.

  • Termination: The MTHP radical (ArO•) couples with another radical or disproportionates to non-radical species.[]

InhibitionMechanism Monomer Monomer (M) Radical Peroxyl Radical (ROO•) Monomer->Radical + O2 (Auto-oxidation) DeadChain Hydroperoxide (ROOH) Radical->DeadChain + H (Transfer) StableRad Stable Phenoxy Radical (ArO•) Radical->StableRad Interaction Inhibitor MTHP (ArOH) Inhibitor->StableRad - H (Donation) Termination Non-Radical Byproducts StableRad->Termination Coupling/Disproportionation

Figure 1: Mechanism of radical scavenging by MTHP. The inhibitor sacrifices its hydrogen to neutralize the propagating radical chain.[]

Protocol 1: Quantification of MTHP (HPLC Method)

Objective: To determine the residual concentration of MTHP in a monomer sample to ensure it meets storage specifications (typically 10–50 ppm).

Reagents:

  • Mobile Phase A: Water (HPLC Grade) + 0.1% Phosphoric Acid.[]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Standard: Pure MTHP (Reference Standard).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV Absorbance @ 280 nm (Phenolic absorption max).[]

  • Temperature: 25°C.

Methodology:

  • Standard Preparation: Dissolve 10 mg MTHP in 10 mL Acetonitrile (1000 ppm stock). Dilute to 10, 50, and 100 ppm for calibration.

  • Sample Preparation: Dilute the monomer sample 1:10 in Acetonitrile to ensure miscibility and reduce viscosity.

  • Gradient Profile:

    • 0-2 min: 60% B (Isocratic hold)[]

    • 2-10 min: 60% → 95% B (Linear gradient)[]

    • 10-15 min: 95% B (Wash)[]

  • Analysis: Inject 10 µL. MTHP typically elutes between 6–8 minutes (depending on column).[]

  • Calculation: Use linear regression from the calibration curve to determine concentration.

Protocol 2: Removal of Inhibitor

Before polymerization, MTHP must be removed to prevent induction periods (delays) or low molecular weight polymers.[]

Method A: Caustic Wash (Liquid Monomers)

Best for: Styrene, Divinylbenzene, hydrophobic acrylates.[]

Principle: MTHP is a phenol (pKa ~10.5).[] Reacting it with a strong base (NaOH) converts it into a water-soluble phenolate salt, which partitions into the aqueous phase.[]

Step-by-Step:

  • Preparation: In a separatory funnel, combine the inhibited monomer with an equal volume of 10% (w/v) NaOH solution .

  • Extraction: Shake vigorously for 2–3 minutes. Vent frequently to release pressure.[]

  • Separation: Allow phases to settle (10–15 mins). The monomer (organic) will typically be the top layer (check density; for halogenated monomers, it may be the bottom).[]

  • Drain: Discard the aqueous (colored) layer containing the phenolate.

  • Wash: Wash the monomer layer twice with Deionized Water to remove residual base.[] Check pH of the wash water; it should be neutral (pH 7).[]

  • Drying: Pass the monomer through a column of anhydrous Magnesium Sulfate or Calcium Chloride to remove trace water.[]

  • Storage: Use immediately. Without inhibitor, the monomer is unstable.[]

Method B: Adsorption Column (Flash Removal)

Best for: Small lab-scale volumes (<500 mL) or hydrolytically sensitive monomers.[]

Reagents: Inhibitor-Remover packing (e.g., Sigma-Aldrich 306312 or basic alumina).

Step-by-Step:

  • Pack a glass column with activated Basic Alumina or specialized inhibitor-removal resin.[]

  • Pre-wet the column with a small amount of monomer.

  • Pass the monomer through the column under gravity or slight positive nitrogen pressure.[]

  • Collect the eluent.[] The phenolic inhibitor binds to the basic sites on the alumina.

  • Validation: Test a small aliquot with the HPLC method (Protocol 1) to confirm removal (<1 ppm).

Protocol 3: Monitoring Polymerization Kinetics

Objective: To verify that MTHP is effectively inhibiting polymerization during the induction period.

Method: Dilatometry or DSC (Differential Scanning Calorimetry).[]

  • DSC Setup: Place 10 mg of monomer (with known MTHP concentration) in a hermetic aluminum pan.

  • Isothermal Run: Heat to polymerization temperature (e.g., 70°C) and hold.

  • Observation: Measure the time until the onset of the exothermic peak (polymerization).[]

  • Result:

    • Induction Period (

      
      ):  The time before heat flow increases.[]
      
    • Relationship:

      
      
      
    • If

      
       is shorter than expected, the MTHP may have degraded or been consumed by peroxides in the monomer.[]
      

Decision Matrix for Inhibitor Removal

RemovalStrategy Start Start: Monomer with MTHP CheckWater Is Monomer Water Soluble? Start->CheckWater CheckVolatile Is Monomer Volatile? (BP < 100°C) CheckWater->CheckVolatile No (e.g., Styrene) Column Method: Basic Alumina Column CheckWater->Column Yes (e.g., HEA, HEMA) Distillation Method: Vacuum Distillation CheckVolatile->Distillation Yes (e.g., Isoprene) Caustic Method: Caustic Wash (NaOH) CheckVolatile->Caustic No (High BP)

Figure 2: Decision tree for selecting the optimal MTHP removal method based on monomer properties.

Safety & Handling

  • Hazards: MTHP is a phenol derivative.[] It causes skin irritation and serious eye damage (Category 1).[2] It is toxic to aquatic life with long-lasting effects.[][3][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[] Use in a fume hood.[]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent "yellowing" (oxidation of the phenol itself to quinones).[]

  • Disposal: Dispose of as hazardous organic waste.[] Do not release into drains.[]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75206, 2-Methyl-4-tert-octylphenol (Analogue Reference). Retrieved from [Link][]

  • MDPI (2019). Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan.[] Polymers 2019, 11, 931. Retrieved from [Link][]

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Troubleshooting & Optimization

Technical Support Center: High-Purity Isolation of 2-Methyl-4-tert-hexylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISO-2M4THP-001 Assigned Specialist: Senior Application Scientist Subject: Separation of 2-Methyl-4-tert-hexylphenol from Ortho-Isomers (Troubleshooting & Protocols)

Executive Summary

This guide addresses the purification of 2-Methyl-4-tert-hexylphenol (2M4THP) from its reaction mixture. In the alkylation of o-cresol, the primary impurity is the thermodynamically and kinetically distinct 2-Methyl-6-tert-hexylphenol (2M6THP) .

The separation relies on two fundamental physicochemical differences driven by steric hindrance :

  • Acidity (pKa): The 2,6-isomer is a "cryptophenol" (sterically hindered), making it significantly less acidic and insoluble in aqueous alkali compared to the 2,4-isomer (target).

  • Boiling Point & Volatility: The 2,6-isomer exhibits intramolecular hydrogen bonding, lowering its boiling point relative to the target, which exhibits intermolecular hydrogen bonding.

Module 1: Chemical Separation (The "Acidity Switch")

User Question: "Distillation is not giving me >99% purity. The isomers are co-distilling. Is there a chemical method to separate them?"

Technical Insight: Yes. This is the most robust method for removing ortho-hindered impurities. The bulky tert-hexyl group at the 6-position (ortho to the hydroxyl) prevents the formation of a stable hydration shell around the phenoxide ion in aqueous media. The 4-substituted target does not suffer from this steric exclusion.

The Protocol: Selective Alkaline Extraction

Reagents:

  • Solvent:

    
    -Hexane or Toluene (Non-polar).
    
  • Extractant: 10-15% Aqueous Sodium Hydroxide (NaOH). Note: Do not use Claisen’s Alkali (KOH/MeOH) for this step, as the methanol will solubilize the impurity, defeating the separation.

  • Neutralizer: Dilute Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ).

Workflow Diagram:

ChemicalSeparation Start Crude Reaction Mixture (Target + Impurity) Dissolve Dissolve in n-Hexane Start->Dissolve Extract Extract with 15% Aq. NaOH (3 washes) Dissolve->Extract PhaseSplit Phase Separation Extract->PhaseSplit OrganicLayer Organic Phase (Hexane) Contains: 2-Methyl-6-tert-hexylphenol (Hindered Impurity) PhaseSplit->OrganicLayer Hydrophobic AqueousLayer Aqueous Phase (Phenoxide) Contains: Sodium 2-methyl-4-tert-hexylphenoxide (Target) PhaseSplit->AqueousLayer Hydrophilic Discard Discard Organic Phase (Or recover impurity) OrganicLayer->Discard Acidify Acidify Aqueous Phase (pH < 4) with Dilute H2SO4 AqueousLayer->Acidify Recover Phase Separation: Target oils out or precipitates Acidify->Recover Final Final Product: 2-Methyl-4-tert-hexylphenol Recover->Final

Caption: Selective alkaline extraction workflow exploiting the steric inhibition of phenoxide formation in the ortho-isomer.

Troubleshooting the Extraction
IssueProbable CauseCorrective Action
Emulsion formation Density of organic/aqueous phases is too similar or surfactants present.Add brine (saturated NaCl) to the aqueous phase to increase density difference. Filter through Celite if particulates are present.
Target remaining in organic phase NaOH concentration too low; Target is "semi-hindered."Increase NaOH concentration to 20%. Ensure vigorous mixing (shear) to overcome interface resistance.
Impurity dragging into water "Oiling in" or hydrotropic effect.Keep the aqueous phase strictly aqueous (no alcohol). Wash the separated aqueous extract with fresh hexane before acidification to remove entrained impurity.

Module 2: Distillation (The "Hydrogen Bond" Effect)

User Question: "My target boils at 145°C (at 5 mmHg). Why is the impurity coming over first at 138°C? Can I separate them by fractionation?"

Technical Insight: The boiling point differential exists due to Hydrogen Bonding topology.[1]

  • Impurity (2,6-isomer): The hydroxyl proton forms an internal hydrogen bond with the ortho-alkyl group or ring electrons, preventing it from sticking to other molecules. It acts "monomeric" and boils lower.[2]

  • Target (2,4-isomer): The hydroxyl is exposed, allowing it to form intermolecular hydrogen bonds (dimers/polymers) with other phenol molecules. It boils higher.

Distillation Parameters
ParameterSpecificationReason
Vacuum < 5 mmHg (High Vacuum)Phenols degrade/oxidize at atmospheric boiling points (>250°C).
Column Efficiency > 10 Theoretical PlatesThe BP difference (

) is likely narrow (10-15°C). A Vigreux column is insufficient; use a Packed Column (e.g., Raschig rings or Sulzer packing).
Reflux Ratio 5:1 to 10:1High reflux is needed to sharpen the separation of the lower-boiling impurity.

Critical Warning: Ensure the system is oxygen-free (Nitrogen bleed). Hot alkylphenols oxidize rapidly to form colored quinones (turning the product pink/red).

Module 3: Crystallization (The Polishing Step)

User Question: "I have 95% purity after distillation. How do I get to >99.5% for pharmaceutical use?"

Technical Insight: If the melting point of the target is above ambient temperature (many C6-alkylphenols are low-melting solids), crystallization is the final purification step.

Protocol:

  • Solvent: Use a non-polar solvent like Pentane or Petroleum Ether . Alkylphenols are highly soluble in aromatics (toluene) but have steep solubility curves in aliphatics.

  • Temperature: Dissolve at 40°C; cool slowly to -10°C or -20°C.

  • Seeding: Essential. Alkylphenols tend to supercool and form oils. Add a seed crystal at the cloud point.

Comparison of Isomer Properties

PropertyTarget: 2-Methyl-4-tert-hexylphenol Impurity: 2-Methyl-6-tert-hexylphenol
Substitution Pattern 2,4-disubstituted2,6-disubstituted (Cryptophenol)
Steric Hindrance (OH) ModerateHigh
Solubility in 10% NaOH Soluble (Forms Phenoxide)Insoluble (Remains Organic)
Hydrogen Bonding Intermolecular (High BP)Intramolecular (Low BP)
pKa (Acidity) ~10.3 (Standard Phenol)>11.5 (Weakly Acidic)

FAQs

Q: Can I use Claisen’s Alkali (KOH in Methanol) for the extraction? A: No. Claisen’s Alkali is designed to dissolve hindered phenols (cryptophenols). If you use it, you will extract both the target and the impurity into the aqueous phase, failing to separate them. You must use aqueous NaOH to discriminate based on solubility.

Q: My product turned pink overnight. What happened? A: Oxidation. Phenols are prone to forming quinones upon air exposure. Store the product under Argon or Nitrogen. During synthesis, add a trace of reducing agent (e.g., Sodium Hydrosulfite) during the aqueous workup to prevent color formation.

Q: What exactly is the "tert-hexyl" group? A: In industrial contexts, this often refers to the 1,1,2-trimethylpropyl group (derived from tetramethylethylene) or a similar branched C6 isomer. The exact structure depends on the alkene source, but the steric principles described above apply to all bulky tertiary alkyl groups.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Section on Phenols: Separation based on acidity).

  • Fiege, H. "Phenol Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Details on alkylation patterns and boiling point anomalies of ortho-isomers).

  • Stillson, G. H., et al. "Hindered Phenols." Journal of the American Chemical Society, 1945. (Foundational work on the solubility of hindered phenols in alkali vs. Claisen's alkali).

  • Patent US2831898A. "Separation of alkyl phenols." (Describes the industrial separation of 2,6-dialkylphenols from 2,4-isomers using selective alkaline extraction).

Sources

Technical Support Center: Thermal Stability of 2-Methyl-4-tert-hexylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice for experiments involving 2-Methyl-4-tert-hexylphenol at high temperatures. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-4-tert-hexylphenol and why is its thermal stability important?

2-Methyl-4-tert-hexylphenol is a member of the alkylphenol family, a class of organic compounds known for their antioxidant properties.[1] Specifically, it is a hindered phenolic antioxidant.[2][3] The "hindered" nature refers to the bulky tert-hexyl group adjacent to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is crucial to its function as a stabilizer.[3]

The thermal stability of 2-Methyl-4-tert-hexylphenol is a critical parameter in many applications, particularly in the polymer and chemical industries. When subjected to high temperatures during processing or in its end-use environment, its ability to resist decomposition is paramount.[4] Degradation can lead to loss of antioxidant efficacy, discoloration of the host material, and the formation of potentially harmful byproducts.[5][6]

Q2: At what temperature does 2-Methyl-4-tert-hexylphenol begin to decompose?

For a definitive answer, it is essential to perform thermal analysis on your specific sample. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards for determining the thermal decomposition temperature of organic compounds.[8][9] TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins.[10]

Q3: What are the likely decomposition products of 2-Methyl-4-tert-hexylphenol at high temperatures?

While specific studies on 2-Methyl-4-tert-hexylphenol are limited, the thermal decomposition of hindered phenols generally proceeds through the formation of phenoxyl radicals.[7] The bulky alkyl groups help to stabilize these radicals, which is key to their antioxidant function.[11] However, at sufficiently high temperatures, these radicals can undergo further reactions.

Potential decomposition pathways could involve:

  • Side-chain cleavage: The tert-hexyl group may break off from the phenol ring.

  • Oxidation: In the presence of oxygen, the phenol ring can be oxidized, leading to the formation of quinone-type structures, which are often colored and can contribute to discoloration.[6]

  • Dimerization or polymerization: Phenoxyl radicals can react with each other to form larger molecules.

A study on a related compound, 2-tert-butyl-4-methylphenol, identified it as a decomposition product of a larger antioxidant, suggesting the stability of such substituted phenol structures to a certain degree.[12] To accurately identify the decomposition products of your specific experiment, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC-MS) are highly effective.[12]

Q4: My material containing 2-Methyl-4-tert-hexylphenol is discoloring at high temperatures. What could be the cause and how can I prevent it?

Discoloration, often seen as yellowing, is a common issue when working with phenolic antioxidants at elevated temperatures.[6] This is typically due to the formation of colored oxidation products, such as quinones.[6]

Potential Causes:

  • Oxidation: The primary cause is the reaction of the phenolic antioxidant with oxygen, which is accelerated at high temperatures.

  • Impurities: The purity of the 2-Methyl-4-tert-hexylphenol can significantly impact its performance and tendency to discolor.[5]

  • Interaction with other additives: The presence of other compounds in your formulation could be catalyzing the degradation or reacting with the antioxidant.

Troubleshooting and Prevention:

  • Inert Atmosphere: Whenever possible, process materials containing 2-Methyl-4-tert-hexylphenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Secondary Antioxidants: Consider using a synergistic blend of antioxidants. Secondary antioxidants, such as phosphites or thioesters, are effective at decomposing hydroperoxides that are formed during the initial stages of oxidation and can help protect the primary phenolic antioxidant.[6][13]

  • Purity Verification: Ensure the purity of your 2-Methyl-4-tert-hexylphenol. If necessary, purify the compound before use.

  • Temperature Control: Operate at the lowest possible temperature that still achieves your desired outcome.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low decomposition temperature Impurities in the sample; Presence of catalysts (e.g., metal ions); Oxidative environment.Purify the 2-Methyl-4-tert-hexylphenol; Ensure all glassware and equipment are free from contaminants; Conduct the experiment under an inert atmosphere.
Inconsistent results in thermal analysis Inconsistent sample size or heating rate; Poor thermal contact in the instrument; Sample inhomogeneity.Use a consistent sample mass (typically 2-20 mg for TGA) and heating rate for all experiments[10]; Ensure the sample is properly placed in the TGA/DSC pan; Homogenize the sample before analysis.
Loss of antioxidant efficacy over time at elevated temperatures Depletion of the antioxidant due to thermal degradation or reaction with free radicals; Volatilization of the antioxidant.Consider a higher initial concentration of the antioxidant; Use a synergistic blend with a secondary antioxidant to regenerate the primary antioxidant; Select a less volatile antioxidant if volatilization is a concern.
Formation of insoluble byproducts Polymerization or cross-linking reactions of the antioxidant or the matrix material.Lower the processing temperature; Use a more stable grade of the host material; Analyze the byproducts to understand the degradation mechanism.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for determining the thermal decomposition temperature of 2-Methyl-4-tert-hexylphenol.

Objective: To determine the onset temperature of decomposition for 2-Methyl-4-tert-hexylphenol.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (platinum or ceramic)

  • Microbalance

  • Nitrogen or Argon gas supply (high purity)

Procedure:

  • Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-4-tert-hexylphenol into a clean TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • TGA Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% weight loss occurs.

Protocol 2: Evaluation of Discoloration at High Temperatures

This protocol provides a method to visually and quantitatively assess the discoloration of a material containing 2-Methyl-4-tert-hexylphenol upon heat aging.

Objective: To evaluate the color stability of a material stabilized with 2-Methyl-4-tert-hexylphenol at elevated temperatures.

Apparatus:

  • Oven with precise temperature control

  • Colorimeter or spectrophotometer

  • Material samples (e.g., polymer plaques) containing a known concentration of 2-Methyl-4-tert-hexylphenol.

  • Control samples without the antioxidant.

Procedure:

  • Initial Color Measurement: Measure the initial color of both the stabilized and control samples using a colorimeter (e.g., using the CIE Lab* color space).

  • Heat Aging:

    • Place the samples in an oven at the desired test temperature (e.g., 150 °C).

    • Ensure good air circulation in the oven.

  • Periodic Evaluation:

    • At set time intervals (e.g., 24, 48, 96 hours), remove the samples from the oven and allow them to cool to room temperature.

    • Visually inspect the samples for any signs of discoloration.

    • Quantitatively measure the color of the samples using the colorimeter.

  • Data Analysis:

    • Calculate the change in color (ΔE*) over time for both the stabilized and control samples.

    • Compare the color stability of the material with and without the antioxidant.

Visualizations

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Degradation Studies cluster_results Data Interpretation Sample 2-Methyl-4-tert-hexylphenol Sample Purity Purity Analysis (e.g., HPLC, GC) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Pyr_GCMS Pyrolysis-GC-MS TGA->Pyr_GCMS Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Heat_Aging Isothermal Heat Aging DSC->Heat_Aging Kinetics Degradation Kinetics Heat_Aging->Kinetics Products Decomposition Products Pyr_GCMS->Products

Caption: Experimental workflow for evaluating thermal stability.

Troubleshooting_Logic Start High-Temperature Experiment with 2-Methyl-4-tert-hexylphenol Problem Observe Undesired Outcome (e.g., Discoloration, Degradation) Start->Problem Check_Purity Verify Purity of Antioxidant Problem->Check_Purity Check_Atmosphere Assess Experimental Atmosphere (Presence of Oxygen) Problem->Check_Atmosphere Check_Temp Review Operating Temperature Problem->Check_Temp Add_Secondary Solution: Add Secondary Antioxidant (e.g., Phosphite) Problem->Add_Secondary Alternative Strategy Purify Solution: Purify Antioxidant Check_Purity->Purify Inert_Atmosphere Solution: Use Inert Atmosphere (N2, Ar) Check_Atmosphere->Inert_Atmosphere Lower_Temp Solution: Lower Temperature Check_Temp->Lower_Temp

Caption: Troubleshooting logic for high-temperature issues.

References

  • The Ultimate Guide to Hindered Phenol in 2024. Wellt Chemicals.
  • Mechanism of Hindered Phenol Antioxidant.
  • Hindered phenolic antioxidants for protection of polymers. Partinchem.
  • Transformation of Hindered Phenolic Antioxidants.
  • Hindered Phenol Antioxidant HPAO. Tintoll.
  • Thermal Analysis of Organic Compounds. Mettler Toledo.
  • Thermal Stability. IPC.
  • High-Temperature Antioxidants: A Comparative Guide to Alternatives for 2,2'-Methylenebis(4-t-butylphenol). Benchchem.
  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)
  • Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.

Sources

optimizing catalyst selectivity for para-alkylation of cresol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Para-Alkylation of m-Cresol

Introduction: The Selectivity Paradox

Welcome. If you are accessing this guide, you are likely facing the classic "Selectivity Paradox" in Friedel-Crafts alkylation. You need to alkylate m-cresol with tert-butyl alcohol (TBA) or isobutylene to produce 4-tert-butyl-m-cresol (4-TBC) —the para-isomer relative to the hydroxyl group.

However, thermodynamics favors the ortho-isomer (2-TBC) or the O-alkylated ether due to electron density distribution, while process economics demand the para-isomer (4-TBC) for downstream antioxidant or agrochemical synthesis.

This guide moves beyond basic synthesis; it is a troubleshooting system designed to manipulate the transition state within the pores of shape-selective zeolites.

Module 1: Catalyst Architecture & Shape Selectivity

The Core Problem: Standard Lewis acids (AlCl₃, BF₃) or large-pore zeolites (H-Beta, HY) yield thermodynamic mixtures dominated by ortho-alkylation (2-TBC) and di-alkylation (2,6-DTBC).

The Solution: You must utilize Transition State Shape Selectivity using medium-pore zeolites (MFI topology, e.g., H-ZSM-5).

Mechanism of Action

In the alkylation of m-cresol, the hydroxyl group (-OH) is the primary directing group (ortho/para director).

  • Ortho-attack (Position 2 or 6): The transition state is bulky and "bent."

  • Para-attack (Position 4): The transition state is linear.

Inside the 10-membered ring channels of H-ZSM-5 (approx. 5.5 Å), the bulky ortho-transition state is sterically hindered. The linear para-transition state diffuses 10–100x faster. This is diffusional disguise —the product distribution is controlled by how fast the molecule escapes the pore, not just how fast it forms.

Protocol 1: Catalyst Screening & Pre-treatment
  • Target Catalyst: H-ZSM-5 with Si/Al ratio of 30–50.

    • Why: Lower Si/Al (<25) increases acid site density but promotes surface coking and non-selective surface reactions. Higher Si/Al (>80) reduces conversion too drastically.

  • Mandatory Step: External Surface Passivation.

    • Issue: Acid sites on the external surface of the zeolite crystal have no steric constraints. They will produce the unwanted ortho-isomer.

    • Action: Silylation with TEOS (Tetraethyl orthosilicate) or CLD (Chemical Liquid Deposition) to inertize external sites.

Self-Validating Check: Run a standard reaction (160°C, WHSV 1 h⁻¹). If your 4-TBC/2-TBC ratio is < 2.0, your catalyst has too much external surface activity.

Module 2: Reaction Network & Thermodynamics

Understanding the pathway is crucial for troubleshooting. The reaction is not a single step; it involves reversible O-alkylation and isomerization.

Visualization: Reaction Pathway Dynamics The following diagram illustrates the competition between Kinetic (Ether), Thermodynamic (Ortho), and Shape-Selective (Para) products.

ReactionPath Reactants m-Cresol + TBA Ether O-Alkylation (Kinetic Product) <120°C Reactants->Ether Fast, Low Temp Ortho 2-TBC (Ortho) (Thermodynamic) Reactants->Ortho Ext. Surface / Large Pore Para 4-TBC (Para) (Shape Selective) Reactants->Para Pore Constraint (ZSM-5) Ether->Ortho Rearrangement (>140°C) Ether->Para Rearrangement (Slow) DiAlkyl 2,6-DTBC (Over-Alkylation) Ortho->DiAlkyl Excess TBA Para->DiAlkyl Excess TBA

Figure 1: Reaction network showing the divergence between kinetic O-alkylation and regioselective C-alkylation.

Troubleshooting Table: Process Variables
SymptomProbable CauseCorrective ActionMechanism
High Ether Formation Temperature too low (<140°C)Increase T to 160–180°C.O-alkylation is the kinetic product. Higher energy is required to drive C-alkylation or Fries rearrangement.
High Ortho-Selectivity Non-selective surface sitesPassivate catalyst (silylation) or switch to larger crystal size ZSM-5.Eliminates unconstrained reaction sites on the zeolite exterior.
Poly-alkylation (2,6-DTBC) Low Cresol:TBA ratioIncrease Cresol:TBA ratio to 1:1 or 2:1.Excess alcohol promotes multiple alkylations. Keep alcohol as the limiting reagent.
Rapid Deactivation Pore blockage (Coking)Increase H₂ carrier gas or raise Si/Al ratio.Water from TBA dehydration promotes coking on strong acid sites.

Module 3: Experimental Protocols

Protocol A: Vapor Phase Alkylation (Fixed Bed)
  • Setup: Fixed-bed down-flow quartz reactor.

  • Catalyst: 1.0 g H-ZSM-5 (Si/Al = 40), pelletized (20–40 mesh).

  • Pre-treatment: Activation at 400°C under N₂ flow for 2 hours (removes adsorbed water).

  • Feed: Premixed m-cresol and TBA (molar ratio 1:1).

  • Conditions:

    • Temperature: 180°C (Optimal balance for C-alkylation vs. coking).

    • WHSV: 2.0 h⁻¹ (High enough to prevent equilibration to ortho-isomer, low enough for conversion).

    • Carrier Gas: N₂ (10 mL/min).

Self-Validating Check: Calculate the Carbon Balance . If carbon balance drops below 95%, you are forming heavy "coke" precursors that are staying on the catalyst. Increase temperature by 10°C or decrease WHSV.

Protocol B: Catalyst Regeneration

Deactivation is inevitable due to "coking" (polymerization of isobutylene/cresol).

  • Flush reactor with N₂ at reaction temperature for 30 min.

  • Ramp temperature to 500°C (5°C/min) under Air flow (not N₂).

  • Hold for 4 hours to burn off carbonaceous deposits.

  • Critical: Re-silylate if selectivity drops after regeneration (steaming during regeneration can strip the passivation layer).

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures immediately.

Troubleshooting Start Start Diagnosis Conversion Is Conversion > 40%? Start->Conversion Selectivity Is Para-Selectivity > 60%? Conversion->Selectivity Yes TempCheck Check Temp Conversion->TempCheck No SurfaceCheck Is Ext. Surface Passivated? Selectivity->SurfaceCheck No AcidityCheck Check Catalyst Acidity TempCheck->AcidityCheck Temp OK Action1 Increase T (if <160°C) Possible O-alkylation limit TempCheck->Action1 Temp Low Action2 Regenerate Catalyst (Coking Deactivation) AcidityCheck->Action2 Acidity Lost PoreCheck Check Zeolite Topology SurfaceCheck->PoreCheck Yes Action3 Silylate Catalyst (Remove non-shape selective sites) SurfaceCheck->Action3 No Action4 Switch from Beta/Y to ZSM-5 PoreCheck->Action4 Wrong Pore Size

Figure 2: Diagnostic decision tree for optimizing yield and selectivity.

FAQ: Expert-to-Expert

Q1: Why does my reaction produce significant amounts of water and how does it affect the catalyst? A: TBA dehydrates to isobutylene and water immediately upon contact with acid sites. Water acts as a competitive adsorbate, temporarily lowering activity. However, in H-ZSM-5, moderate steam (generated in situ) can actually help suppress coking by gasifying carbon precursors. If deactivation is too fast, the water partial pressure might be too high—try diluting the feed with N₂ or using isobutylene gas directly instead of TBA [1, 2].

Q2: I see 2,6-di-tert-butyl-m-cresol. Is my pore size too large? A: Not necessarily. 2,6-DTBC usually forms on the external surface because it is too bulky to form inside ZSM-5 channels. Its presence is a "red flag" that your reaction is not strictly pore-confined. You need to poison the external acid sites using a bulky base (like tributylamine) or silylation [3].

Q3: Can I use H-Beta zeolite for higher conversion? A: You will get higher conversion, but you will sacrifice para-selectivity. H-Beta has a 12-membered ring system (approx 7.6 Å), which is large enough to allow the formation of the bulky ortho-isomer and di-alkylated products. H-Beta is controlled by thermodynamics, not shape selectivity. Use H-Beta only if you can tolerate a mixed product stream [4].

References

  • Yadav, G. D., & Pathre, G. S. (2006). Catalytic conversion of m-cresol to thymol and other isomers over sulfated zirconia. This establishes the baseline for acidity effects and O- vs C-alkylation competition. 1[2][3][4][5]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Discusses the mechanism of O-alkylation rearrangement to C-alkylation. 6[3][4][5][7][8][9][10][11][12]

  • Niwa, M., et al. (2019).[5] Maximizing sinusoidal channels of HZSM-5 for high shape-selectivity. Provides the theoretical grounding for external surface passivation to prevent non-selective reactions. 5[2][3][4][5][9]

  • Chandra, S., et al. (2025). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. Comparative study of H-ZSM-5 vs H-Beta, confirming pore size influence on bulky product formation. 2[2][3][4][5][7][8][9][10][11][12][13]

Sources

Technical Support Center: 2-Methyl-4-tert-hexylphenol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for researchers handling 2-Methyl-4-tert-hexylphenol . It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Status: Active | Ticket ID: OX-2M4THP-GUIDE | Tier: L3 (Senior Scientist)

Executive Summary

2-Methyl-4-tert-hexylphenol is a hindered phenolic antioxidant precursor. Unlike its sterically "fortressed" analog BHT (2,6-di-tert-butyl-4-methylphenol), this compound possesses only one ortho-methyl group. This structural asymmetry renders the phenolic hydroxyl group significantly more accessible to reactive oxygen species (ROS), making it prone to rapid oxidative degradation (yellowing) if mishandled.

This guide provides the protocols to prevent the formation of quinone methides and diphenoquinones —the chromophores responsible for product degradation.

Module 1: Diagnostics – Why is my compound turning yellow?

The Mechanism of Degradation

User Question: "My clear/white sample has turned pale yellow (or brown) after two weeks. Is it still usable?"

Technical Analysis: The color change is a visual indicator of the transformation from a phenolic structure to a quinoidal structure. Because 2-Methyl-4-tert-hexylphenol acts as a radical scavenger, it sacrifices itself to protect other substrates. When exposed to air (oxygen) and light, it undergoes hydrogen atom abstraction (HAT) to form a phenoxy radical.

Without a second bulky ortho-group to sterically trap this radical, two degradation pathways dominate:

  • Dimerization: Two phenoxy radicals couple to form C-C or C-O bridged dimers (often colored).

  • Quinone Methide Formation: Further oxidation leads to extended conjugated systems (yellow/orange chromophores).

Decision Matrix:

  • Pale Yellow: <1% oxidation. Usable for rough synthesis but not for analytical standards or radical-sensitive catalysis.

  • Dark Brown/Red: >5% oxidation/polymerization. Discard or repurpose (requires distillation).

Visualization: The Oxidation Cascade

The following diagram illustrates the pathway from the pristine phenol to the colored oxidation products.

OxidationPathway Phenol 2-Methyl-4-tert-hexylphenol (Colorless) Radical Phenoxy Radical (Transient) Phenol->Radical O2 / Light / Trace Metals (-H•) Dimer C-C Coupled Dimer (Diphenoquinone) (Red/Brown) Radical->Dimer Dimerization Quinone Quinone Methide (Yellow) Radical->Quinone Disproportionation

Figure 1: Mechanistic pathway of oxidative degradation. The formation of conjugated quinoidal systems causes the visible color shift.

Module 2: Storage Protocols – The "Zero-Oxidation" Standard

User Question: "How do I store this for 6+ months without degradation?"

Core Directive: You must eliminate the three vectors of oxidation: Oxygen, Photon Energy, and Lewis Acid Catalysts.

Protocol A: The Inert Barrier System

This is the gold standard for long-term storage.

  • Container Selection: Use amber glass vials with PTFE-lined caps.

    • Why? Amber glass blocks UV light (photon energy) which catalyzes radical formation. PTFE liners prevent oxygen permeation that occurs with polyethylene (PE) caps.

  • Atmosphere Exchange:

    • Do not just close the cap.

    • Procedure: Flush the headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a "blanket" over the solid/liquid surface.

  • Temperature Control: Store at +4°C .

    • Why? Oxidation is kinetically controlled. Reducing temperature by 10°C roughly halves the rate of radical propagation (Arrhenius equation).

Protocol B: Handling "In-Use" Aliquots

Repeatedly opening a stock bottle introduces moisture and oxygen every time.

  • Solution: Aliquot the bulk material into single-use vials inside a glovebox or under a generic nitrogen cone.

  • Sealant: Wrap caps with Parafilm® or electrical tape to minimize gas exchange during refrigeration.

Storage Compatibility Table
ConditionSuitabilityMechanistic Impact
Amber Glass High Blocks UV (290-400nm), preventing photo-initiation of radicals.
Clear Glass Low Allows UV transmission; accelerates yellowing within days.
Plastic (PE/PP) Medium Permeable to O2 over months. Leaches plasticizers.
Metal (Steel) Critical Failure Trace Fe/Cu ions catalyze Fenton-like radical generation. Avoid.

Module 3: Restoration – Can I save my oxidized sample?

User Question: "I have 50g of material that is slightly brown. Can I purify it?"

Senior Scientist Response: Yes, but the method depends on the physical state (which varies by exact isomer and purity).

Method 1: Vacuum Distillation (Preferred for Liquids/Low-Melting Solids)

Since the oxidation products (dimers/quinones) have significantly higher molecular weights and boiling points than the parent phenol, distillation is highly effective.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 1 mmHg) is mandatory to keep the boiling point low.

    • Warning: Heating phenols >150°C in the presence of oxygen accelerates explosion risks. Ensure the system is strictly air-free.

  • Fractionation: Discard the first 5% (volatiles) and stop before the pot runs dry (colored residue remains).

Method 2: Recrystallization (For Solids)

If your isomer is a solid at room temperature:

  • Solvent: Hexane (non-polar) is usually poor for the polar quinone impurities but dissolves the phenol.

  • Protocol: Dissolve in minimal hot hexane (approx 50°C). Allow to cool slowly to 4°C. The oxidized impurities often remain in the yellow mother liquor, while the phenol crystallizes out as white needles.

Module 4: Advanced Handling in Sensitive Reactions

User Question: "I am using this as a ligand in a catalytic cycle. Does trace oxidation matter?"

Critical Warning: Yes. Quinones are redox-active . If you are performing metal-catalyzed cross-coupling (e.g., Pd, Ni) or radical polymerizations, even 0.1% quinone contamination can poison your catalyst or terminate your radical chain.

The "Schlenk" Workflow:

  • Degassing: If the phenol is liquid, subject it to three freeze-pump-thaw cycles before bringing it into the glovebox.

  • Solution Prep: Prepare stock solutions in anhydrous, degassed solvents (e.g., Toluene, THF).

  • Filtration: If particulates (dimers) are visible, filter through a 0.2 µm PTFE syringe filter under inert gas.

Workflow Visualization: Safe Handling Loop

HandlingWorkflow Start Raw Material (Check Color) Check Is it Yellow? Start->Check Purify Distill under Vacuum (<1 mmHg) Check->Purify Yes Prep Prepare Aliquots (Inert Atmosphere) Check->Prep No Purify->Prep Store Store at 4°C (Amber Vial + Argon) Prep->Store Store->Start Next Use

Figure 2: Decision loop for assessing and handling 2-Methyl-4-tert-hexylphenol to ensure experimental integrity.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University. Retrieved from [Link]

  • Pospíšil, J. (1991). Aromatic and Heterocyclic Antioxidants. In: Oxidation Inhibition in Organic Materials. CRC Press.
  • Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Mechanistic grounding for alkylphenol radical scavenging).
  • National Center for Biotechnology Information. PubChem Compound Summary for 2-tert-Butyl-4-methylphenol (Analogous Structure). Retrieved from [Link]

Validation & Comparative

Technical Guide: FTIR Analysis of 2-Methyl-4-tert-hexylphenol

[1]

Molecular Identity & Structural Significance

2-Methyl-4-tert-hexylphenol (CAS 6793-80-2 ) is a hindered phenolic antioxidant intermediate.[1] Its structure combines an ortho-methyl group (providing partial steric hindrance) and a para-tert-hexyl group (providing solubility and electron-donating stability).[1]

  • IUPAC Name: 2-Methyl-4-(1,1-dimethylbutyl)phenol[1]

  • Molecular Formula: C₁₃H₂₀O[1]

  • Key Structural Features:

    • Phenolic Hydroxyl (-OH): The active site for radical scavenging.[1]

    • Ortho-Methyl Group: Provides moderate steric protection to the -OH group, unlike the bulky tert-butyl groups found in BHT.[1]

    • Para-tert-Hexyl Group: A branched C6 alkyl chain (1,1-dimethylbutyl) that creates a distinct aliphatic spectral fingerprint compared to tert-butyl or octyl analogs.[1]

FTIR Absorption Profile (Experimental & Theoretical)

The following table synthesizes characteristic absorption bands. Due to the specific nature of the tert-hexyl isomer, values for the aromatic region are grounded in the structurally identical analog 2-Methyl-4-tert-butylphenol , while alkyl assignments reflect the C6 chain dynamics.[1]

Table 1: Key FTIR Absorption Peaks
Functional GroupWavenumber (cm⁻¹)IntensityStructural Assignment & Diagnostic Note
O-H Stretch 3200–3500 (Broad)StrongIntermolecular H-bonding. Unlike BHT, the single ortho-methyl group is not bulky enough to prevent hydrogen bonding in the solid/liquid state.[1]
O-H Stretch ~3620Medium/SharpFree Hydroxyl. Visible mainly in dilute solution (e.g., CCl₄) or vapor phase.[1]
C-H Stretch (Ar) 3000–3100WeakAromatic Ring C-H. Characteristic of the benzene ring.[1]
C-H Stretch (Alk) 2950–2970 StrongMethyl (CH₃) Asymmetric Stretch. Enhanced by the tert-hexyl (3x CH₃) and ortho-methyl groups.[1]
C-H Stretch (Alk) 2860–2930MediumMethylene (CH₂) Stretch. Differentiates tert-hexyl (contains -CH₂-) from tert-butyl (no -CH₂-).[1]
Ring C=C 1610, 1510MediumAromatic Ring Breathing. Typical doublet for substituted phenols.[1]
Alkane Bending 1380 & 1365 MediumGem-Dimethyl Doublet. The "tert" group signature (C(CH₃)₂).[1] Critical for confirming the branched alkyl chain.
C-O Stretch 1200–1260StrongPhenolic C-O. Position shifts based on ortho-substitution.[1]
Out-of-Plane (oop) 810–825 Strong1,2,4-Substitution Pattern. Two adjacent aromatic hydrogens (H-5, H-6) bending in phase.[1]
Out-of-Plane (oop) ~880MediumIsolated Hydrogen. H-3 (between methyl and tert-hexyl groups).[1]

Comparative Analysis: Distinguishing Alternatives

Researchers often confuse this molecule with BHT (2,6-Di-tert-butyl-4-methylphenol) or 2-Methyl-4-tert-butylphenol .[1] The table below highlights the critical spectral differences.

Table 2: Comparative Spectral Markers
Feature2-Methyl-4-tert-hexylphenol (Target)2,6-Di-tert-butyl-4-methylphenol (BHT) 2-Methyl-4-tert-butylphenol
Hydroxyl Region Broad band (3200–3500 cm⁻¹) due to H-bonding.[1]Sharp peak (~3650 cm⁻¹) .[1] Steric hindrance prevents H-bonding.[1]Broad band (3200–3500 cm⁻¹). Similar to target.
Alkyl Region Distinct CH₂ bands (from hexyl chain).[1]Dominant CH₃ bands; minimal CH₂.Dominant CH₃ bands; No CH₂ bands (tert-butyl is only CH₃).[1]
Fingerprint 1,2,4-Tri-substituted (810–825 cm⁻¹).[1]1,2,3,5-Tetra-substituted (isolated H peaks only).1,2,4-Tri-substituted (810–825 cm⁻¹).[1]
Differentiation Look for Broad OH + CH₂ bands .[1]Look for Sharp OH + No H-bonding .[1]Look for Broad OH + Absence of CH₂ .

Experimental Protocol

To ensure data integrity, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]
  • Sample State: Neat liquid or solid (depending on purity/temperature).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

  • Procedure:

    • Clean crystal with isopropanol; collect background spectrum.

    • Apply ~10 mg of sample. Ensure good contact (use pressure clamp for solids).

    • Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation: Check the baseline at 2000–2500 cm⁻¹ (should be flat).[1] If noise is high, increase scans to 64.

Method B: KBr Pellet (For trace analysis or library matching)[1]
  • Matrix: IR-grade KBr (dried at 110°C).

  • Ratio: 1:100 (Sample:KBr).[1]

  • Procedure: Grind mixture to fine powder; press at 8–10 tons for 2 minutes.

  • Validation: The pellet must be transparent.[1] An opaque pellet causes "Christiansen effect" (distorted peak shapes).

Decision Logic & Workflow

The following diagram illustrates the logical pathway to identify 2-Methyl-4-tert-hexylphenol from its close analogs using spectral data.

FTIR_WorkflowStartUnknown Phenolic SampleCheckOHStep 1: Check OH Region (3200-3650 cm⁻¹)Start->CheckOHSharpOHSharp Peak ~3650 cm⁻¹(No Broad Band)CheckOH->SharpOHSterically HinderedBroadOHBroad Band 3200-3500 cm⁻¹(H-Bonding Present)CheckOH->BroadOHPartially HinderedResultBHTIdentification: BHT(2,6-Di-tert-butyl-4-methylphenol)SharpOH->ResultBHTCheckAlkylStep 2: Check Alkyl Region (2800-3000 cm⁻¹)BroadOH->CheckAlkylCheckSubStep 3: Check Fingerprint (800-900 cm⁻¹)CheckAlkyl->CheckSubCH₂ & CH₃ StretchesResultButylIdentification: 2-Methyl-4-tert-butylphenol(No CH₂ bands)CheckAlkyl->ResultButylOnly CH₃ StretchesResultHexylIdentification: 2-Methyl-4-tert-hexylphenol(CH₂ bands present)CheckSub->ResultHexyl1,2,4-Substitution Pattern

Caption: Logical workflow for distinguishing 2-Methyl-4-tert-hexylphenol from BHT and butyl analogs based on OH bonding and alkyl chain vibrations.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Phenol, 2-(1,1-dimethylethyl)-4-methyl- (CAS 98-27-1).[1] NIST Standard Reference Database.[1][2] Link

  • National Institutes of Health (NIH) - PubChem. 2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) Compound Summary.[1]Link[1]

  • ChemicalBook. 2-Methyl-4-tert-hexylphenol Product Properties and CAS 6793-80-2 Data.Link[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] (Standard reference for alkylphenol group frequencies).

Publish Comparison Guide: Melting Point Validation for Crystalline 4-tert-Hexyl-o-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for crystalline 4-tert-hexyl-o-cresol (CAS 6793-80-2), a specialized alkyl-phenolic intermediate.

Given the structural specificity—2-methyl-4-(1,1-dimethylbutyl)phenol —and its thermodynamic behavior (typically a low-melting solid susceptible to supercooling), this guide compares the "Gold Standard" Differential Scanning Calorimetry (DSC) method against traditional Capillary Melting Point analysis. It serves as a definitive protocol for researchers needing to validate purity and identity.

Executive Summary: The Validation Challenge

4-tert-hexyl-o-cresol is a critical intermediate often used in the synthesis of antioxidants and specialty polymers. Unlike its symmetric analog BHT (MP ~70°C), this asymmetric isomer typically exhibits a lower melting point range (often near ambient temperature, ~30–50°C depending on purity), making "crystallinity" a transient state dependent on storage conditions.

Validating the melting point (MP) of this compound is not merely about finding a temperature; it is a purity assay . Impurities such as unreacted o-cresol or structural isomers (e.g., 6-tert-hexyl derivatives) significantly depress the melting point and widen the range.

Comparison of Validation Methodologies
FeatureMethod A: Automated DSC (Recommended) Method B: Capillary (Traditional)
Primary Output Enthalpy of Fusion (

) & Onset Temperature (

)
Clear Point / Meniscus Formation
Precision


Purity Insight Quantitative (Van't Hoff analysis)Qualitative (Range width)
Suitability High: Ideal for low-melting, waxy solids.Low: Difficult to visualize meniscus near RT.
Sample Size 2–5 mg~10 mg

Technical Grounding: Why DSC is the "Gold Standard"

For 4-tert-hexyl-o-cresol , traditional capillary methods are prone to operator error. The compound's "waxy" transition from crystalline to liquid phase near room temperature makes visual detection of the "first drop" subjective.

Differential Scanning Calorimetry (DSC) validates the material based on heat flow, not visual change. It distinguishes between:

  • Solid-Solid Transitions: Polymorphic rearrangements before melting.

  • Eutectic Melting: Depression caused by specific impurities (e.g., o-cresol).

  • True Melting: The thermodynamic equilibrium at

    
    .
    

Scientific Principle: According to the Van't Hoff equation , the melting point depression is proportional to the mole fraction of impurities. DSC measures this depression dynamically, providing a calculated purity value alongside the melting point [1].

Experimental Protocol: Validation Workflow

The following protocol establishes a self-validating system. If the DSC and Capillary results diverge by


, the sample is likely polymorphic or solvated.
Part A: Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 (extrapolated onset temperature) and Purity.
  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried crystalline 4-tert-hexyl-o-cresol into an aluminum pan. Hermetically seal (crimped lid) to prevent sublimation.

  • Equilibration: Cool sample to 0°C (well below expected melt) and hold for 5 minutes to ensure thermal equilibrium.

  • Ramp 1: Heat from 0°C to 80°C at 10°C/min to erase thermal history.

  • Cooling: Cool back to 0°C at 10°C/min. Note: Watch for supercooling; if crystallization exotherm is delayed, slower cooling (2°C/min) may be required.

  • Ramp 2 (Measurement): Heat from 0°C to 80°C at 2°C/min .

  • Analysis:

    • Integrate the endothermic peak.

    • Record

      
       (intersection of baseline and leading edge).
      
    • Record

      
       (maximum heat flow).
      
Part B: Capillary Melting Point (Visual Cross-Check)

Objective: Verify physical state change correlates with thermal data.

  • Preparation: Pack a glass capillary (1.5 mm OD) to a height of 3 mm. Compact by tapping on a hard surface (the "bounce" method).

  • Apparatus: Use an oil bath or automated block (e.g., Mettler Toledo MP system).

  • Ramp:

    • Fast Ramp: 5°C/min to 25°C.

    • Slow Ramp: 1.0°C/min from 25°C until clear liquid is observed.

  • Observation: Record Collapse Point (wetting) and Clear Point (complete transparency).

Data Interpretation & Decision Logic

Use the table below to interpret your validation results.

ObservationDiagnosisAction
Sharp Peak (

width)
High Purity CrystallinePass. Proceed to formulation/synthesis.
Broad Peak (

width)
Impurity PresenceFail. Recrystallize (suggest Hexane/Ethanol).
Double Peak Polymorphism or Isomer MixHold. Run GC-MS to identify isomers (e.g., para- vs ortho-hexyl).

(DSC)


(Cap)
Thermal Lag / Poor Heat TransferRetry. Reduce heating rate to 0.5°C/min.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the crystalline material.

ValidationWorkflow Start Start: Crystalline 4-tert-hexyl-o-cresol DSC_Test Run DSC Analysis (2°C/min ramp) Start->DSC_Test Check_Peak Analyze Endotherm Peak Width DSC_Test->Check_Peak Narrow Narrow Peak (< 2°C) Check_Peak->Narrow Sharp Onset Broad Broad Peak (> 3°C) Check_Peak->Broad Tailing Calc_Purity Calculate Purity (Van't Hoff) Narrow->Calc_Purity Reject REJECT Recrystallize Broad->Reject Capillary Secondary Check: Capillary Method Calc_Purity->Capillary Final_Valid VALIDATED High Purity Isomer Capillary->Final_Valid Clear Point Matches Reject->Start After Purification

Caption: Logical workflow for validating 4-tert-hexyl-o-cresol purity using DSC as the primary gatekeeper.

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1] 4-tert-Butyl-2-methylphenol Properties (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 2-Methyl-4-tert-octylphenol (Structural Analog). National Library of Medicine.[3] Retrieved from [Link]

Sources

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